molecular formula C17H19F3N2O B5692622 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5692622
M. Wt: 324.34 g/mol
InChI Key: ULLZTTJZLNLKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as FMeP, is a compound that has gained attention in scientific research due to its potential as a pharmacological tool. FMeP is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine's mechanism of action is not yet fully understood, but it has been shown to interact with serotonin receptors. Studies have suggested that this compound may act as a partial agonist for the serotonin 5-HT1A receptor. This interaction may contribute to this compound's potential as a treatment for anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. In one study, this compound was found to reduce anxiety-like behavior in rats. Another study found that this compound had antidepressant effects in mice. This compound has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments, including its high affinity for serotonin receptors and its potential as a treatment for anxiety and depression. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for 1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine research. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Another potential direction for research is to further investigate this compound's mechanism of action and its interaction with serotonin receptors. Additionally, this compound may have potential as a tool for studying the HPA axis and stress response.
Conclusion
In conclusion, this compound is a compound that has shown potential as a pharmacological tool in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using this compound in lab experiments, it may have several advantages, including its high affinity for serotonin receptors and its potential as a treatment for anxiety and depression. Further research is needed to fully understand this compound's potential and limitations.

Synthesis Methods

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized through different methods, including the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminomethylfuran followed by reduction with sodium borohydride. Another method involves the reaction of 2-(trifluoromethyl)benzaldehyde with 1-(2-aminomethyl)pyrrolidine followed by oxidation with manganese dioxide.

Scientific Research Applications

1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an affinity for serotonin receptors and may act as a partial agonist. This compound has also been studied for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-17(19,20)16-6-2-1-4-14(16)12-21-7-9-22(10-8-21)13-15-5-3-11-23-15/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLZTTJZLNLKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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